molecular formula C13H20ClN B1471564 Cyclobutyl(4-ethylphenyl)methanamine hydrochloride CAS No. 1864074-75-8

Cyclobutyl(4-ethylphenyl)methanamine hydrochloride

Cat. No. B1471564
CAS RN: 1864074-75-8
M. Wt: 225.76 g/mol
InChI Key: QZLYVVMCCACJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for a similar compound, Cyclobutyl(phenyl)methanamine hydrochloride, is 1S/C11H15N.ClH/c12-11 (10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

The formation of cyclobutane rings is highlighted as a strategic approach in the development of potential drugs and synthetic intermediates. Research demonstrated that molecular constraints within crystal lattices favor the formation of cyclobutyl rings, offering control over diastereo- and regioselectivity in synthesis processes. This property is crucial for designing compounds with specific biological activities and for advancing synthetic chemistry methodologies (O'Hara et al., 2019).

Antitubercular Activity

Cyclobutyl-containing compounds have been evaluated for their antitubercular activities. A study on oxazolyl thiosemicarbazones revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This demonstrates the potential of cyclobutyl structures in contributing to the development of new antitubercular agents (Sriram et al., 2006).

Drug Design and Application

The cyclobutyl motif is increasingly important in drug design, serving as a versatile intermediate and a fundamental structure in various therapeutic agents. Cyclobutyl drugs span several categories, including antiviral, analgesic, and anticancer medications. Notably, platinum-based anticancer drugs containing cyclobutyl fragments have marked significant progress in cancer treatment, underscoring the cyclobutyl ring's role in drug discovery and development (Ren et al., 2022).

Asymmetric Synthesis

The catalytic asymmetric cross-coupling of cyclobutenes represents a breakthrough in the synthesis of complex, chiral cyclobutanes. This methodology facilitates the production of bioactive molecules and drug candidates, showcasing the cyclobutyl group's utility in creating highly stereoselective and functionalized structures (Goetzke et al., 2021).

Safety and Hazards

Cyclobutyl(phenyl)methanamine hydrochloride, a similar compound, has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

cyclobutyl-(4-ethylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-10-6-8-12(9-7-10)13(14)11-4-3-5-11;/h6-9,11,13H,2-5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLYVVMCCACJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(4-ethylphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.